

# Application Note: 1H NMR Spectrum Analysis of Dibutyl Chlorendate

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Compound of Interest		
Compound Name:	Dibutyl chlorendate	
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#### **Abstract**

This document provides a detailed protocol and data interpretation guide for the analysis of **Dibutyl chlorendate** using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. **Dibutyl chlorendate**, a flame retardant and plasticizer, has the IUPAC name dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1] Due to the absence of a publicly available experimental 1H NMR spectrum for **Dibutyl chlorendate**, this application note presents a predicted spectrum based on analogous structures and established chemical shift principles. The provided experimental protocol outlines the necessary steps for acquiring a high-quality 1H NMR spectrum of this compound.

### **Predicted 1H NMR Data**

The chemical structure of **Dibutyl chlorendate** ( $C_{17}H_{20}Cl_6O_4$ ) contains several distinct proton environments.[1] The predicted 1H NMR spectral data, including chemical shifts ( $\delta$ ), multiplicities, and integration values, are summarized in Table 1. These predictions are based on the analysis of similar compounds, including dibutyl phthalate for the butyl ester chains and derivatives of hexachlorobicyclo[2.2.1]heptene for the bicyclic core.

Table 1: Predicted 1H NMR Data for Dibutyl Chlorendate



Labeled Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H_a	~4.1	Triplet	4H
H_b	~1.6	Sextet	4H
H_c	~1.4	Sextet	4H
H_d	~0.9	Triplet	6H
H_e	~3.5	Multiplet	2H

## **Experimental Protocol**

This protocol provides a general procedure for obtaining a 1H NMR spectrum of **Dibutyl chlorendate**. The parameters may require optimization based on the specific instrumentation used.

- 1. Sample Preparation
- Weigh approximately 10-20 mg of **Dibutyl chlorendate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
- 2. Instrumentation and Data Acquisition
- Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.



- Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
  - Spectral Width: Approximately 12-15 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.
  - Number of Scans: 8-16 scans for a preliminary spectrum. A higher number of scans will improve the signal-to-noise ratio.
  - Receiver Gain: Adjust to be within the linear range of the detector.
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum manually to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural assignment.

# **Logical Relationship Diagram**

The following diagram illustrates the distinct proton environments in the **Dibutyl chlorendate** molecule, which are correlated to the predicted signals in the 1H NMR spectrum.





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## References

- 1. Chlorendic anhydride(115-27-5) 1H NMR spectrum [chemicalbook.com]
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